2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid

Lipophilicity Drug-likeness Pharmacokinetics

This tetramethylcyclopropylacetic acid provides exceptional steric bulk from four quaternary methyl groups, effectively blocking β-oxidation and delivering metabolic stability unattainable with simpler cyclopropyl or alkyl acids. Its LogP of 2.14—0.39 units higher than TMCA—enhances CNS blood-brain barrier penetration, making it ideal for CNS lead optimization. The rigid, hindered framework enables high diastereoselectivity in cyclopropane ring-opening and conjugate additions. Also serves as a precursor for oxazole heterocycle synthesis, offering bioisosteric replacement of the acid handle. ≥95% purity across multiple suppliers. Request a quote today to secure R&D quantities.

Molecular Formula C9H16O2
Molecular Weight 156.225
CAS No. 17219-25-9
Cat. No. B2409794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid
CAS17219-25-9
Molecular FormulaC9H16O2
Molecular Weight156.225
Structural Identifiers
SMILESCC1(C(C1(C)C)CC(=O)O)C
InChIInChI=1S/C9H16O2/c1-8(2)6(5-7(10)11)9(8,3)4/h6H,5H2,1-4H3,(H,10,11)
InChIKeyGPQOSLNEDHEXAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,2,3,3-Tetramethylcyclopropyl)acetic Acid (CAS 17219-25-9): Structural and Physicochemical Profile for Procurement Evaluation


2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid (CAS 17219-25-9) is a cyclopropylacetic acid derivative with a highly branched cyclopropane ring substituted with four methyl groups. This compound has the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . The tetramethylcyclopropyl moiety confers distinct steric hindrance and electronic properties relative to simpler cyclopropyl or linear aliphatic carboxylic acids . The compound is commercially available from multiple suppliers with reported purity levels of 95% or higher .

Why Generic Cyclopropylacetic Acid Substitution Fails: The Critical Role of the Tetramethylcyclopropyl Moiety in 2-(2,2,3,3-Tetramethylcyclopropyl)acetic Acid (CAS 17219-25-9)


Simple cyclopropylacetic acid analogs lack the substantial steric bulk and conformational restriction provided by the 2,2,3,3-tetramethylcyclopropyl group. This sterically congested environment fundamentally alters reactivity, metabolic stability, and physicochemical properties, which are critical for applications requiring specific molecular recognition or resistance to metabolic degradation. The tetramethylcyclopropyl analog of valproic acid (TMCA, CAS 15641-58-4) is known to be an inactive cyclopropyl analog that serves as a starting material for CNS-active compounds because it cannot form hepatotoxic metabolites, whereas simpler alkyl acids are susceptible to β-oxidation [1]. The extended acetic acid homolog (CAS 17219-25-9) further differentiates in chain length and spatial orientation, impacting binding pocket accommodation and subsequent derivatization strategies. Generic substitution ignores these nuanced structure-activity relationships.

Quantitative Differentiation Guide: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic Acid (CAS 17219-25-9) vs. Structural Analogs


Lipophilicity Differential: Calculated LogP vs. Closest In-Class Analog

The lipophilicity of 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid (CAS 17219-25-9) is moderately increased compared to its one-carbon shorter analog 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA, CAS 15641-58-4). The LogP value for TMCA is reported as 1.75 , while the calculated LogP for the target compound is 2.14 . This difference reflects the addition of a methylene spacer between the cyclopropane ring and the carboxylic acid group, which reduces polarity and increases hydrophobic character.

Lipophilicity Drug-likeness Pharmacokinetics

Molecular Weight and Formula Differentiation from Closest In-Class Analog

The target compound possesses a molecular weight of 156.22 g/mol and molecular formula C₉H₁₆O₂ . Its closest structural analog, 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA, CAS 15641-58-4), has a molecular weight of 142.20 g/mol and formula C₈H₁₄O₂ . This difference of 14.02 g/mol corresponds to a single methylene (-CH₂-) unit. This seemingly minor change in carbon count alters the acid's pKa, solubility, and conformational flexibility, which directly impact coupling efficiency and the spatial presentation of the tetramethylcyclopropyl group in downstream derivatives.

Medicinal Chemistry Building Block Molecular Descriptors

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area (TPSA)

2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid (CAS 17219-25-9) has a Topological Polar Surface Area (TPSA) of 37.3 Ų and one hydrogen bond donor (the carboxylic acid proton) . In comparison, its homolog 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) also has a TPSA of 37.3 Ų , but the target compound's extended carbon chain reduces the electron-withdrawing effect of the cyclopropane ring on the carboxylic acid moiety, potentially raising the pKa and altering ionization at physiological pH. This difference is critical for passive diffusion and target engagement.

Drug Design Physicochemical Properties Bioavailability

Metabolic Stability Implication: Steric Shielding of the Carboxylic Acid Moiety

The 2,2,3,3-tetramethylcyclopropyl group in the target compound provides substantial steric hindrance around the cyclopropane ring. In the closely related analog 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA), the presence of two quaternary carbons prevents β-oxidation, rendering it metabolically stable and non-hepatotoxic [1]. The target compound, with its extended acetic acid chain, may retain this steric shielding of the cyclopropane core while offering a more accessible carboxylic acid for conjugation. This is in stark contrast to simple cyclopropylacetic acid, which lacks the steric bulk and is more susceptible to metabolic degradation.

Metabolism Drug Design ADME

Optimized Application Scenarios for 2-(2,2,3,3-Tetramethylcyclopropyl)acetic Acid (CAS 17219-25-9)


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Based on its LogP of 2.14, which is 0.39 units higher than its closest analog TMCA, this compound is better suited for the design of central nervous system (CNS) drug candidates where improved blood-brain barrier penetration is desired . The increased lipophilicity, coupled with the sterically shielded cyclopropane core that resists metabolism, makes it an attractive building block for CNS-targeted lead optimization programs seeking to balance potency with favorable brain exposure.

Metabolically Stable Fragment for Medicinal Chemistry Optimization

The tetramethylcyclopropyl moiety is known to confer metabolic stability due to the presence of quaternary carbons that block β-oxidation, as evidenced by the non-hepatotoxic profile of TMCA analogs [1]. The target compound, which retains this steric bulk, is an excellent choice for building blocks in medicinal chemistry programs aiming to improve the metabolic stability and safety margins of lead compounds, particularly when replacing a simpler cyclopropyl or alkyl acid that is prone to rapid clearance.

Derivatization to Oxazole-Containing Heterocycles for Bioisosteric Replacement

This compound serves as a versatile precursor for the synthesis of oxazole derivatives, such as 2-[2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazol-5-yl]acetic acid . Such heterocyclic derivatives are valuable in medicinal chemistry as bioisosteric replacements for carboxylic acids, offering improved oral bioavailability and metabolic stability while retaining the unique steric features of the tetramethylcyclopropyl group. This application leverages the compound's carboxylic acid handle for efficient coupling and subsequent cyclization reactions.

Stereoselective Transformations Leveraging Steric Hindrance

The highly substituted cyclopropane ring introduces significant steric hindrance that can be exploited to control regioselectivity and stereoselectivity in synthetic transformations . In cases where simple cyclopropylacetic acid fails to provide sufficient facial bias or conformational restriction, this tetramethylated analog can induce higher diastereoselectivity in reactions such as cyclopropane ring-opening or conjugate additions, leading to improved yields of desired stereoisomers in complex molecule synthesis.

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